molecular formula C9H18O2 B1629287 Octan-3-yl formate CAS No. 84434-65-1

Octan-3-yl formate

Cat. No. B1629287
CAS RN: 84434-65-1
M. Wt: 158.24 g/mol
InChI Key: PPJCPDSDDKESKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Octyl formate belongs to the class of organic compounds known as carboxylic acid esters. These are carboxylic acid derivatives in which the carbon atom from the carbonyl group is attached to an alkyl or an aryl moiety through an oxygen atom (forming an ester group). 3-Octyl formate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 3-octyl formate is primarily located in the membrane (predicted from logP). 3-Octyl formate has a fruity, green, and vegetable taste.

Scientific Research Applications

Enantioselective Synthesis in Organic Chemistry

Octan-3-yl formate-related compounds are utilized in the synthesis of complex organic structures. For instance, the enantioselective synthesis of indole-fused bicyclo[3.2.1]octanes, significant in natural products and biologically active compounds, leverages the complex structural features and enantioselectivity control inherent in these compounds (Wang et al., 2021).

Advancements in Fuel Technology

Research on octane numbers in fuels, a key characteristic of spark-ignition fuels like gasoline, has shown that additives related to octan-3-yl formate can improve fuel efficiency. The study of functionalized carbon nanotubes, which react with chemicals including octan-3-yl formate derivatives, demonstrates their potential in increasing the octane number of gasoline (Safari Kish et al., 2010).

Chemical Synthesis and Molecular Motion

In the field of molecular chemistry, studies have explored the rotational barriers and motion of molecules with structures similar to octan-3-yl formate. For example, research on molecules like bis((4-(4-pyridyl)ethynyl)bicyclo[2.2.2]oct-1-yl)buta-1,3-diyne reveals insights into the synchronous motion and activation energies of molecular rotors, which could have implications for the design of dynamic molecular systems (Lemouchi et al., 2013).

Plant Biology and Volatile Compounds

In plant biology, studies have found that compounds structurally related to octan-3-yl formate play a role in the emission of volatile organic compounds in response to environmental stimuli. For example, research on the liverwort Marchantia polymorpha showed that it emits C8 volatiles, such as 1-octen-3-ol and octan-3-one, upon mechanical wounding, indicating the role of these compounds in plant defense and communication (Kihara et al., 2014).

properties

CAS RN

84434-65-1

Product Name

Octan-3-yl formate

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

IUPAC Name

octan-3-yl formate

InChI

InChI=1S/C9H18O2/c1-3-5-6-7-9(4-2)11-8-10/h8-9H,3-7H2,1-2H3

InChI Key

PPJCPDSDDKESKL-UHFFFAOYSA-N

SMILES

CCCCCC(CC)OC=O

Canonical SMILES

CCCCCC(CC)OC=O

density

0.865-0.875

Other CAS RN

84434-65-1

physical_description

Colourless liquid;  Minty, spicy, herb-like aroma with fruity undertones

solubility

Soluble in fats and oils;  insoluble in water
Soluble (in ethanol)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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